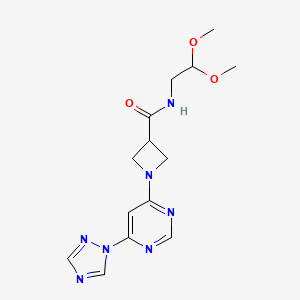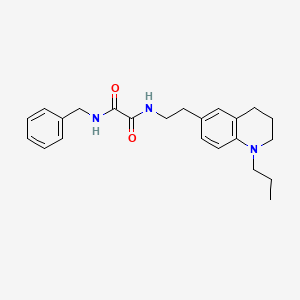
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is also known by its IUPAC name, ethyl (Z)-2-cyano-3-methoxy-3-phenylacrylate . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
作用機序
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
More research is needed to determine how factors such as temperature, pH, and the presence of other compounds might affect its action .
準備方法
Synthetic Routes and Reaction Conditions
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
化学反応の分析
Types of Reactions
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester can be compared with similar compounds such as:
Ethyl 2-cyano-3,3-diphenylacrylate: This compound has two phenyl groups instead of one methoxy and one phenyl group.
Ethyl 2-cyano-3-phenylprop-2-enoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Has a methoxy group on the phenyl ring, which can affect its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate, making it a valuable compound in various research applications.
特性
IUPAC Name |
ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXOWXPIPRBRPK-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2859612.png)


![2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2859617.png)
![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2859623.png)


![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)


